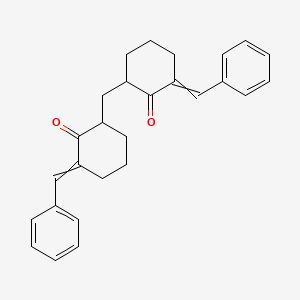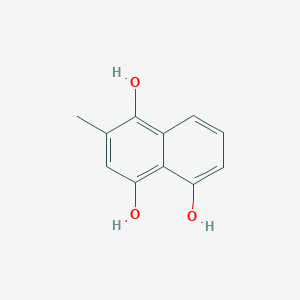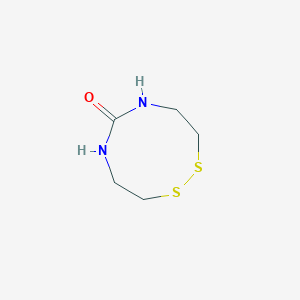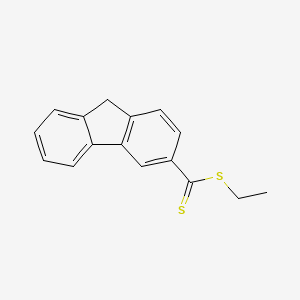![molecular formula C12H4N6O9 B14609706 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline CAS No. 57949-59-4](/img/structure/B14609706.png)
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is a chemical compound known for its unique structure and properties It is a member of the benzo[c]cinnoline family, characterized by the presence of nitro groups and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline typically involves the nitration of benzo[c]cinnoline derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions on the benzo[c]cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Wissenschaftliche Forschungsanwendungen
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including explosives and propellants.
Wirkmechanismus
The mechanism of action of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline involves its interaction with specific molecular targets. The nitro groups and the keto group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A well-known high explosive with similar nitro groups but a different core structure.
1,3,5-Trinitrobenzene: Another nitro compound with fewer nitro groups and a simpler structure.
Uniqueness
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is unique due to its specific arrangement of nitro groups and the presence of a keto group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
57949-59-4 |
|---|---|
Molekularformel |
C12H4N6O9 |
Molekulargewicht |
376.19 g/mol |
IUPAC-Name |
1,3,7,9-tetranitro-5-oxidobenzo[c]cinnolin-5-ium |
InChI |
InChI=1S/C12H4N6O9/c19-14-8-2-6(16(22)23)3-9(17(24)25)11(8)7-1-5(15(20)21)4-10(18(26)27)12(7)13-14/h1-4H |
InChI-Schlüssel |
HSMFKWKHZVFTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=N[N+](=C3C=C(C=C(C3=C21)[N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)



![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)



![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
